molecular formula C22H24N4O6S2 B2934246 ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE CAS No. 441291-11-8

ETHYL 4-{4-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BENZENESULFONYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2934246
CAS No.: 441291-11-8
M. Wt: 504.58
InChI Key: CLDKQWJBGCJTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It’s clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Sigma Receptors and Imaging Studies

Sigma receptors are a class of receptor sites that are involved in a variety of functions in the central nervous system, including neuroprotection, neuroplasticity, and cognitive functions. Compounds that interact with sigma receptors are of interest for their potential therapeutic applications in neurodegenerative diseases, cancer, and psychiatric disorders. For instance, the study on sigma receptor scintigraphy with a novel iodobenzamide in patients with suspected primary breast cancer highlights the potential of specific compounds in visualizing primary tumors through preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002). This indicates the importance of receptor-targeting compounds in diagnostic imaging and possibly in therapeutic interventions.

PET Imaging and Neuroreceptor Studies

Positron emission tomography (PET) imaging studies, particularly those involving compounds that target neuroreceptors such as the 5-HT1A serotonin receptors, underscore the significance of chemical compounds in understanding and diagnosing neurological conditions. The study using 18F-MPPF PET for the presurgical evaluation of patients with drug-resistant temporal lobe epilepsy demonstrates the utility of receptor-targeting radioligands in enhancing the specificity of PET imaging for localizing epileptogenic zones (Didelot et al., 2010). This highlights the potential for compounds with specific receptor affinities to contribute to precision medicine by enabling targeted imaging and treatment strategies.

Metabolic Pathways and Drug Metabolism

Understanding the metabolic pathways and metabolism of drugs is crucial for developing effective and safe therapeutic agents. Studies on the metabolism of various compounds provide insights into how drugs are processed in the body and the identification of metabolites, which can have implications for drug efficacy, toxicity, and drug-drug interactions. For instance, the investigation of zipeprol metabolism in humans and animals reveals the metabolic processes and principal metabolites, highlighting the complexity of drug metabolism (Constantin & Pognat, 1978). Such studies are essential for the design and development of new drugs, including those targeting specific receptors or pathways.

Safety and Hazards

Based on the information available, some thiazole derivatives have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities. Future research could focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects .

Properties

IUPAC Name

ethyl 4-[4-[(4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-11-13-26(14-12-25)34(29,30)16-9-7-15(8-10-16)20(27)24-21-23-19-17(31-2)5-4-6-18(19)33-21/h4-10H,3,11-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKQWJBGCJTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.